molecular formula C10H10N2O B2878242 1-benzyl-1H-pyrazol-4-ol CAS No. 226989-35-1

1-benzyl-1H-pyrazol-4-ol

Número de catálogo B2878242
Número CAS: 226989-35-1
Peso molecular: 174.203
Clave InChI: BELUNASLYMZLPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-1H-pyrazol-4-ol is a chemical compound with the CAS Number: 226989-35-1. It has a molecular weight of 174.2 and its IUPAC name is 1-benzyl-1H-pyrazol-4-ol .


Molecular Structure Analysis

The InChI code for 1-benzyl-1H-pyrazol-4-ol is 1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Aplicaciones Científicas De Investigación

Synthesis and Potential COX-2 Inhibition

1-Benzyl-1H-pyrazol-4-ol serves as a foundational compound in the synthesis of various derivatives with potential COX-2 inhibitory activity. Research has explored the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles, indicating a versatile approach toward designing COX-2 inhibitors. Notably, certain derivatives exhibited good selectivity for COX-2 over COX-1 enzyme, suggesting potential for therapeutic applications in inflammation and cancer prevention (Patel et al., 2004).

Antiprostate Cancer Activity

1-Benzyl-1H-pyrazol-4-ol derivatives have also been synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), showcasing a novel approach toward anti-prostate cancer drug development. The modification of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol led to the identification of potent PCA-1/ALKBH3 inhibitors, which demonstrated significant suppression of human hormone-independent prostate cancer cell growth in mouse xenograft models without adverse effects (Nakao et al., 2014).

Molecular Interactions and Stability Studies

Research into the structural and electronic properties of 1-Benzyl-1H-pyrazol-4-ol derivatives, including their potential applications in organic light-emitting diodes (OLEDs) and as luminescent materials, underscores the compound's versatility. Studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) analyses have provided insights into the optical, electronic, and charge transport properties of these derivatives, highlighting their promise in advanced materials science (Sun & Jin, 2017).

Catalytic Applications in Organic Synthesis

The utility of 1-Benzyl-1H-pyrazol-4-ol extends into the realm of catalysis, where derivatives have been used to stabilize metal complexes in cross-coupling reactions. Synthesis of bulky pyrazole-based ligands has led to the development of bis(pyrazolyl)palladium(II) complexes, which have been evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions. Such research demonstrates the compound's potential in facilitating the synthesis of biaryl compounds, which are of significant interest in pharmaceutical chemistry (Ocansey, Darkwa, & Makhubela, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

While specific future directions for 1-benzyl-1H-pyrazol-4-ol are not mentioned in the sources, related compounds have been studied for their potential applications in various fields .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, pyrazole derivatives have been reported to have antimicrobial and antioxidant activities, suggesting that they may interact with enzymes involved in these processes.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in the target’s function . For example, some pyrazole derivatives have been found to inhibit the growth of bacteria , suggesting that they may interfere with essential bacterial processes.

Biochemical Pathways

Given the reported antimicrobial and antioxidant activities of similar compounds , it’s plausible that this compound could affect pathways related to these processes

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that 1-Benzyl-1H-Pyrazol-4-ol may have similar effects

Action Environment

The action of 1-Benzyl-1H-Pyrazol-4-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. The compound is known to be stable at room temperature

Propiedades

IUPAC Name

1-benzylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUNASLYMZLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazol-4-ol

CAS RN

226989-35-1
Record name 1-benzyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.0 g, 7.03 mmol) was dissolved in tetrahydrofuran (18 mL) and cooled to 0° C. 2N NaOH (7.03 mL, 14.06 mmol) and 30% peroxide (14.07 mL) were added and the reaction was stirred at room temperature for 45 minutes. The reaction was acidified to pH=2 by addition of 2N HCl and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to give 1-benzyl-1H-pyrazol-4-ol (1.54 g) as a yellow solid. 1H NMR (400 MHz, CDCl3, δ): 7.25-7.21 (m, 3H), 7.08-7.07 (m, 3H), 6.91 (s, 1H), 5.06 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
14.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Benzyl-4-t-butyldimethylsilyloxypyrazole (3.0 g, 10.4 mmol) was dissolved in THF (20 ml) and tetrabutylammonium fluoride (52 ml of 1M solution in THF) was added. The reaction was stirred overnight and the solvent removed in vacuo. The residue was dissolved in water and extracted into diethylether. The organics dried over sodium sulfate, and the ether removed in vacuo. The residue purified by column chromatography (silica gel, chloroform→2% methanol/chloroform) to yield product (0.63 g, 35%). MS
Name
1-Benzyl-4-t-butyldimethylsilyloxypyrazole
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods IV

Procedure details

Into a 100-mL three neck round-bottom flask, was placed a solution of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (compound 244.1, 3.47 g, 12.2 mmol) in tetrahydrofuran (35 mL). Sodium hydroxide (980 mg, 24.5 mmol) was added and then the mixture was cooled to 0° C. Hydrogen peroxide (2.51 mL, 24.4 mmol) was carefully added drop-wise and the resulting mixture was stirred for 2 h at room temperature. The reaction was carefully quenched with aqueous Na2S2O3(sat.) (20 mL). The aqueous phase was extracted with EtOAc (300 mL) and the combined organic layers were washed with brine (2×150 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/1) as eluent to furnish the title compound as a white solid (1.64 g, 77%).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
980 mg
Type
reactant
Reaction Step Four
Quantity
2.51 mL
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Six
Yield
77%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.